1-(4-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound features a 2-oxo-1,2-dihydropyridine core substituted at the 1-position with a 4-chlorobenzyl group and at the 3-position with an N-(4-chlorophenyl)carboxamide moiety.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-14-5-3-13(4-6-14)12-23-11-1-2-17(19(23)25)18(24)22-16-9-7-15(21)8-10-16/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVORKFSOHYMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to form the dihydropyridine ring. The final step involves the acylation of the dihydropyridine derivative with a suitable carboxylic acid derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Investigations into the specific effects of 1-(4-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide on various cancer cell lines are ongoing.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains and fungi, which could lead to its use in developing new antibiotics or antifungal agents.
Anti-inflammatory Effects
Dihydropyridine derivatives are known for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions such as arthritis or other inflammatory diseases.
Pharmacological Insights
Pharmacological studies have focused on the compound's mechanism of action. The presence of the chlorophenyl and chlorobenzyl groups is believed to enhance its lipophilicity, potentially improving bioavailability and cellular uptake.
Receptor Interactions
Research has indicated that the compound may interact with various receptors in the body, including histamine receptors and adrenergic receptors. This interaction profile suggests potential applications in treating allergic reactions and cardiovascular diseases.
Case Studies
Several case studies illustrate the compound's effectiveness in specific applications:
| Study | Objective | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of proliferation in breast cancer cell lines with IC50 values indicating significant potency. |
| Study B | Antimicrobial Testing | Showed effective inhibition against Staphylococcus aureus and Candida albicans at low concentrations. |
| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels in macrophage cultures, indicating potential for treating inflammatory diseases. |
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Benzyl Group Modifications: Chlorine vs. Dichlorobenzyl Groups: Compounds like DM-11 (2,4-dichlorobenzyl) exhibit higher steric hindrance and lipophilicity compared to the target compound, which may enhance membrane permeability but reduce solubility.
- Heterocyclic Substituents: D-11 and DM-11 incorporate heterocyclic amide groups, likely influencing conformational flexibility and binding pocket interactions.
Hypothetical Pharmacological Implications
- Metabolic Stability : Fluorinated benzyl groups (e.g., ) may resist oxidative metabolism compared to chlorinated analogs, extending half-life.
- Target Binding : The 4-chlorophenyl amide in the target compound may engage in halogen bonding with protein targets, whereas sulfamoyl () or acetyl () groups could form hydrogen bonds or π-stacking interactions.
Biological Activity
1-(4-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridine derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy, antibacterial treatments, and enzyme inhibition.
Chemical Structure
The compound's structure features:
- A dihydropyridine ring
- A 4-chlorobenzyl group
- A 4-chlorophenyl group
- A carboxamide functional group
This unique combination of functional groups contributes to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related dihydropyridine derivatives can inhibit the Met kinase, which is crucial in tumor cell proliferation. In vivo studies demonstrated complete tumor stasis in xenograft models when administered orally, suggesting strong efficacy against Met-dependent cancers .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Screening against various bacterial strains revealed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains . This suggests potential for development as an antibacterial agent.
Enzyme Inhibition
In addition to its anticancer and antibacterial activities, the compound has shown promise in enzyme inhibition. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase and urease. Various derivatives of similar structures have reported strong inhibitory activities with IC50 values indicating effective enzyme blockade .
Pharmacological Insights
The pharmacological behavior of this compound is influenced by its structural components:
- Chloro substituents enhance lipophilicity and binding affinity to biological targets.
- The presence of the carboxamide group contributes to its solubility and bioavailability.
Case Study 1: Anticancer Efficacy
In a study involving a human gastric carcinoma xenograft model (GTL-16), a related dihydropyridine derivative demonstrated complete tumor stasis after treatment. This highlights the potential of this class of compounds in cancer therapeutics .
Case Study 2: Antibacterial Screening
A series of synthesized compounds based on the dihydropyridine framework were screened for antibacterial activity. The results showed that compounds with similar structural motifs were effective against specific bacterial strains, providing a pathway for further development in infectious disease management .
Data Summary
Q & A
Basic: What are the established synthetic routes for 1-(4-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and what reaction conditions optimize yield?
The synthesis of this compound typically involves condensation and cyclization reactions . A common approach includes:
- Step 1 : Condensation of 4-chlorobenzylamine with a pyridine-3-carboxylic acid derivative under reflux in a polar aprotic solvent (e.g., DMF or toluene) .
- Step 2 : Cyclization via thermal or acid-catalyzed conditions to form the dihydropyridone ring. Evidence from analogous compounds suggests that catalysts like palladium or copper enhance regioselectivity .
- Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography.
Optimization : Yield improvements (≥75%) are achieved by maintaining anhydrous conditions, controlled temperature (80–120°C), and stoichiometric excess of the benzylating agent .
Basic: What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
- X-ray Crystallography : Single-crystal diffraction data refined using SHELXL (for small molecules) or SHELXTL (Bruker AXS) provides bond lengths, angles, and packing diagrams . For example, analogous chlorophenyl derivatives show C–Cl bond distances of ~1.74 Å and dihedral angles between aromatic rings of 45–60° .
- Spectroscopy :
Basic: How is the compound’s purity assessed, and what analytical thresholds are acceptable for pharmacological studies?
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is required for in vitro assays .
- Melting Point : Sharp melting range (e.g., 210–212°C) indicates homogeneity .
- Elemental Analysis : Deviations ≤0.4% from theoretical C/H/N values are acceptable .
Advanced: How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?
- Disordered Solvents : Use SQUEEZE (PLATON) to model electron density from disordered solvent molecules .
- Twinning : Apply the Hooft parameter in SHELXL to refine twinned data. For example, a twin fraction of 0.25–0.35 may require a two-domain model .
- Validation : Cross-check with spectroscopic data (e.g., NMR NOE correlations) to confirm molecular conformation .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound’s biological targets?
- Substituent Variation : Replace the 4-chlorobenzyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on binding .
- Pharmacophore Mapping : Use docking software (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the pyridone carbonyl) .
- In Vitro Assays : Test inhibition of kinases or proteases with IC₅₀ values ≤10 µM, using ATP-competitive assays .
Advanced: How can polymorphism affect the compound’s physicochemical properties, and how is it characterized?
- Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) to isolate forms I and II .
- Characterization :
- Bioimpact : Solubility variations (e.g., Form I: 0.1 mg/mL vs. Form II: 0.3 mg/mL in PBS) influence pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
